Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate
CAS No.: 1375064-64-4
Cat. No.: VC3852537
Molecular Formula: C16H13NO
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375064-64-4 |
|---|---|
| Molecular Formula | C16H13NO |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | phenyl(quinolin-3-yl)methanol |
| Standard InChI | InChI=1S/C16H13NO/c18-16(12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)17-11-14/h1-11,16,18H |
| Standard InChI Key | XMNFKVLKFQTJCA-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NOC(=C1)C2=CC=CC=N2 |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3N=C2)O |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate consists of a five-membered isoxazole ring (containing adjacent nitrogen and oxygen atoms) substituted at the 5-position with a pyridyl group and at the 3-position with a methyl ester (Figure 1). Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | Methyl 5-(pyridin-2-yl)-1,2-oxazole-3-carboxylate |
| SMILES | COC(=O)C1=NOC(=C1)C2=CC=CC=N2 |
| LogP | 1.52 |
| PSA (Polar Surface Area) | 65.22 Ų |
The pyridine ring contributes aromaticity and basicity, while the ester group enhances solubility in organic solvents .
Spectral Characterization
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NMR: -NMR displays signals for the pyridyl protons (δ 7.2–8.5 ppm), isoxazole protons (δ 6.5–7.0 ppm), and the methyl ester (δ 3.8 ppm) .
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IR: Stretching vibrations at 1720 cm (C=O ester) and 1600 cm (C=N isoxazole) .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via cyclization and functionalization strategies:
Mo(CO)6_66-Mediated Ring Expansion
Molybdenum hexacarbonyl facilitates the transformation of methyl 2-(isoxazol-5-yl)-3-oxopropanoates into 4-oxo-1,4-dihydropyridine-3-carboxylates. This method yields 45–70% product under mild conditions (60–70°C, acetonitrile/water) .
Condensation of Pyridine Derivatives
Reaction of 2-pyridyl aldehydes with hydroxylamine and methyl acetoacetate forms the isoxazole ring. Optimization with KCO in MeCN achieves cyclization at room temperature .
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages |
|---|---|---|---|
| Mo(CO)-mediated | 45–70% | 60–70°C, wet MeCN | High regioselectivity |
| Aldehyde condensation | 50–65% | RT, KCO | Scalability |
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in DMSO, DMF, and dichloromethane; poorly soluble in water .
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Stability: Stable under inert atmospheres but hydrolyzes in acidic/basic conditions to 5-(2-pyridyl)isoxazole-3-carboxylic acid .
Reactivity and Functionalization
Ester Hydrolysis
The methyl ester undergoes hydrolysis with NaOH/EtOH to yield 5-(2-pyridyl)isoxazole-3-carboxylic acid, a precursor for amide couplings .
Electrophilic Substitution
The pyridyl nitrogen directs electrophilic attacks to the 3-position of the isoxazole, enabling halogenation and nitration.
Catalytic Applications
Pd-catalyzed cross-coupling reactions (Suzuki, Heck) modify the pyridyl ring, introducing aryl or alkenyl groups for drug discovery .
Biological Activities and Applications
Antimicrobial Properties
Structural analogs with chloro or nitro substituents show MIC values of 4–16 µg/mL against E. coli and S. aureus .
Agricultural Uses
As a scaffold for herbicides, it disrupts plant acetolactate synthase (ALS), though specific data for this compound remain proprietary .
Comparative Analysis with Analogues
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